Cas no 86-13-5 (8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- structure](https://nl.kuujia.com/scimg/cas/86-13-5x500.png)
86-13-5 structure
Productnaam:8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
- BENZATROPINE
- Benztropine
- Benaztropine
- benzotropine
- exo-Benztropine
- tropine benzohydryl ether
- UNII-1NHL2J4X8K
- NK 02
- Cogentine
- 1-alpha-H,5-alpha-H-Tropane, 3-alpha-(diphenylmethoxy)-
- Benzatropinum
- Pseudobenztropine
- 8-AZABICYCLO(3.2.1)OCTANE, 3-(DIPHENYLMETHOXY)-8-METHYL-, (3-ENDO)-
- Benzhydryl 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ether
- CHEMBL1618180
- BRD-K68804560-066-01-2
- SCHEMBL35388
- CAS-86-13-5
- Cobrentin
- 3-alpha-(diphenylmethoxy)tropane
- 1.alpha.H,5.alpha.H-Tropane, 3.alpha.-(diphenylmethoxy)-
- 86-13-5
- benztropine-mesylate
- 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, endo-
- NCGC00094600-01
- 3alpha-diphenylmethoxytropane
- DTXCID502659
- DTXSID9022659
- Apo Benztropine
- Benzatropine [INN]
- BENZTROPINE [MI]
- BENZTROPINE [VANDF]
- AKOS025310493
- Benzatropina [INN-Spanish]
- Cogentinol
- NCGC00013495-15
- Benzatropine (INN)
- BENZTROPINE [HSDB]
- CHEMBL438151
- NK-02
- Benzatropine [INN:BAN]
- CHEBI:94707
- 3alpha-(diphenylmethoxy)tropane
- (1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
- NCGC00159471-02
- (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
- DB00245
- SCHEMBL8659140
- Tox21_111303
- 3alpha-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
- EN300-6492989
- NCGC00373219-02
- 132-17-2
- 3alpha-(Diphenylmethoxy)-1alphaH,5alphaH-tropane
- SCHEMBL5960155
- med.21724, Compound Benztropine
- 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, (3-endo)-
- (1R,5S)-3-[di(phenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane
- Benzatropinum [INN-Latin]
- (1R,3r,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
- Akitan
- AB01566865_01
- (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
- 1alphaH,5alphaH-tropane, 3alpha-(diphenylmethoxy)-
- 1NHL2J4X8K
- Q415026
- NCGC00507745-01
- D07511
- BDBM429529
- CXQ
- CHEMBL1201203
- 8-Azabicyclo(3.2.1)octane, 3-(diphenylmethoxy)-8-methyl-, endo-
- 3endo-benzhydryloxytropane
- Benzatropina
- Tox21_111695
- BDBM50366775
- CHEBI:3048
- GTPL7601
- (3-endo)-3-[(diphenylmethyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- C06846
- HSDB 3014
- 802597-90-6
- BENZATROPINE [WHO-DD]
- Benztropinum
- GLXC-20406
- NCGC00013495-18
-
- Inchi: InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20+
- InChI-sleutel: GIJXKZJWITVLHI-PMOLBWCYSA-N
- LACHT: CN1[C@H]2CC[C@@H]1C[C@@H](C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Berekende eigenschappen
- Exacte massa: 307.19400
- Monoisotopische massa: 307.194
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 340
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 12.5A^2
Experimentele eigenschappen
- Dichtheid: 1.0505 (rough estimate)
- Kookpunt: 447.93°C (rough estimate)
- Vlampunt: 120.1°C
- Brekindex: 1.5614 (estimate)
- PSA: 12.47000
- LogboekP: 4.35570
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Beveiligingsinformatie
- Opslagvoorwaarde:Ventilate and dry at low temperature, and store separately from food raw materials in the warehouse
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492989-0.05g |
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane |
86-13-5 | 0.05g |
$73.0 | 2023-06-01 |
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Gerelateerde literatuur
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1. Hydrogen bonding Part 44 Thermodynamics of complexation of 3,5-dichlorophenol with ketones and ethers in cyclohexane: the Badger–Bauer relationshipMichael H. Abraham,David V. Prior,Ronald A. Schulz,Jeffrey J. Morris,Peter J. Taylor J. Chem. Soc. Faraday Trans. 1998 94 879
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2. The X-ray structure analysis of anhydrous heptamethyl dicyanocobyrinate (cobester)Kazuhide Kamiya,Olga Kennard J. Chem. Soc. Perkin Trans. 1 1982 2279
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3. LXVIII.—The molecular refraction of thiocyanates and other saltsAugustus Edward Dixon,John Taylor J. Chem. Soc. Trans. 1910 97 927
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4. Reaction of N-methylphosphazenium halides with bases: a phosphazene–phosphorin rearrangementHarry P. Calhoun,Richard T. Oakley,Norman L. Paddock J. Chem. Soc. Chem. Commun. 1975 454
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Nashwa Ahmed El-Shinnawy,Sahar Sobhy Abd Elhalem,Nawal Zakaria Haggag,Gamal Badr Food Funct. 2018 9 1038
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